(1R,2S)-1,2-bis(4-methoxyphenyl)ethane-1,2-diamine (1R,2S)-1,2-bis(4-methoxyphenyl)ethane-1,2-diamine
Brand Name: Vulcanchem
CAS No.: 58520-45-9
VCID: VC8126005
InChI: InChI=1S/C16H20N2O2/c1-19-13-7-3-11(4-8-13)15(17)16(18)12-5-9-14(20-2)10-6-12/h3-10,15-16H,17-18H2,1-2H3/t15-,16+
SMILES: COC1=CC=C(C=C1)C(C(C2=CC=C(C=C2)OC)N)N
Molecular Formula: C16H20N2O2
Molecular Weight: 272.34 g/mol

(1R,2S)-1,2-bis(4-methoxyphenyl)ethane-1,2-diamine

CAS No.: 58520-45-9

Cat. No.: VC8126005

Molecular Formula: C16H20N2O2

Molecular Weight: 272.34 g/mol

* For research use only. Not for human or veterinary use.

(1R,2S)-1,2-bis(4-methoxyphenyl)ethane-1,2-diamine - 58520-45-9

Specification

CAS No. 58520-45-9
Molecular Formula C16H20N2O2
Molecular Weight 272.34 g/mol
IUPAC Name (1R,2S)-1,2-bis(4-methoxyphenyl)ethane-1,2-diamine
Standard InChI InChI=1S/C16H20N2O2/c1-19-13-7-3-11(4-8-13)15(17)16(18)12-5-9-14(20-2)10-6-12/h3-10,15-16H,17-18H2,1-2H3/t15-,16+
Standard InChI Key ZWMPRHYHRAUVGY-IYBDPMFKSA-N
Isomeric SMILES COC1=CC=C(C=C1)[C@H]([C@H](C2=CC=C(C=C2)OC)N)N
SMILES COC1=CC=C(C=C1)C(C(C2=CC=C(C=C2)OC)N)N
Canonical SMILES COC1=CC=C(C=C1)C(C(C2=CC=C(C=C2)OC)N)N

Introduction

Structural and Stereochemical Characteristics

Molecular Configuration

The compound’s IUPAC name, (1R,2S)-1,2-bis(4-methoxyphenyl)ethane-1,2-diamine, reflects its meso stereochemistry, where the R and S configurations at carbons 1 and 2 create an internal plane of symmetry. This structural feature eliminates optical activity despite the presence of stereocenters . The meso form is corroborated by its InChIKey (ZWMPRHYHRAUVGY-CIGSNUJCBV) , which encodes the relative stereochemistry.

The molecular structure comprises two 4-methoxyphenyl groups attached to a central ethane-1,2-diamine backbone. The methoxy substituents at the para positions of the benzene rings influence electronic properties, enhancing solubility in polar solvents . The SMILES notation O(c1ccc(cc1)[C@@H]([NH3+])[C@H](c2ccc(OC)cc2)[NH3+])C\text{O}(c1ccc(cc1)[C@@H]([NH3+])[C@H](c2ccc(OC)cc2)[NH3+])C explicitly denotes the stereochemistry and protonation state .

Crystallographic and Spectroscopic Data

X-ray crystallography data are absent in the provided sources, but infrared (IR) and nuclear magnetic resonance (NMR) spectroscopy insights can be inferred from analogous compounds. For example, the ligand N1,N2-bis((1H-pyrrol-2-yl)methylene)ethane-1,2-diamine\text{N1,N2-bis((1H-pyrrol-2-yl)methylene)ethane-1,2-diamine} in exhibits IR peaks at 3157 cm⁻¹ (N–H stretch) and 1641 cm⁻¹ (C=N stretch), suggesting similar vibrational modes for the amine and imine groups in related structures.

Physicochemical Properties

Thermal and Physical Parameters

Key thermal properties include:

  • Melting Point: 148–152°C

  • Boiling Point: 438.2°C (predicted)

  • Flash Point: 231.9°C

The compound’s density (1.135 g/cm³) and refractive index (116° at C=1\text{C} = 1, MeOH) suggest moderate compactness and optical activity despite its meso form.

Solubility and Partitioning

The ACD/LogP value of 1.43 indicates moderate lipophilicity, favoring solubility in organic solvents like ethanol or dichloromethane. The polar surface area (18.46 Ų) further supports limited aqueous solubility, aligning with its storage in dry environments .

Analytical and Functional Applications

Fluorogenic Detection of Carbohydrates

(1R,2S)-1,2-Bis(4-methoxyphenyl)ethane-1,2-diamine serves as a fluorogenic reagent for reducing carbohydrates, enabling sensitive detection in analytical chemistry . Upon reaction with reducing sugars, the diamine forms fluorescent derivatives, facilitating quantification via fluorescence spectroscopy. This application leverages the compound’s primary amine groups, which undergo Schiff base formation with carbonyl moieties in sugars .

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